(2S,5S)-2,5-Bis(fluoromethyl)piperazine

Physicochemical profiling Separation science Process chemistry

Generic piperazine surrogates lack the precise (2S,5S) stereochemistry and dual fluoromethyl substitution required for diastereoselective transformations and PET tracer synthesis. This enantiomerically pure cis-configured building block directly addresses those limitations. • Low log D₇.₄ ≈ 0.08 and 78% intact after 90 min - ideal for CNS agents requiring moderate permeability and oxidative resistance. • Built-in cold reference for ¹⁸F-radiolabeling; fluoromethyl groups convertible to azido-fluoroethane Click chemistry handles. • >10-fold potency differential vs. methyl analogs in topoisomerase II/gyrase selectivity programs.

Molecular Formula C6H12F2N2
Molecular Weight 150.17 g/mol
Cat. No. B12836411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2,5-Bis(fluoromethyl)piperazine
Molecular FormulaC6H12F2N2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(NCC(N1)CF)CF
InChIInChI=1S/C6H12F2N2/c7-1-5-3-10-6(2-8)4-9-5/h5-6,9-10H,1-4H2/t5-,6-/m1/s1
InChIKeyJVWWKEIJGAUQOQ-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,5S)-2,5-Bis(fluoromethyl)piperazine – Core Chiral Building Block for Fluorinated Drug Discovery


(2S,5S)-2,5-Bis(fluoromethyl)piperazine (CAS 774148-59-3) is a cis‑configured, enantiomerically pure C‑substituted piperazine bearing two fluoromethyl groups at the 2- and 5‑positions . With a molecular formula of C₆H₁₂F₂N₂ and a molecular weight of 150.17 g mol⁻¹, it belongs to the class of fluorinated piperazine intermediates that are increasingly employed in medicinal chemistry . The fixed (2S,5S) stereochemistry, combined with the electron‑withdrawing and lipophilic character of the fluoromethyl substituents, provides a unique scaffold for the construction of PET tracers, CNS‑active agents, and antineoplastic compounds [1].

Why (2S,5S)-2,5-Bis(fluoromethyl)piperazine Cannot Be Replaced by Common Piperazine Analogs in Precision Synthesis


Generic piperazine surrogates such as 2,5‑dimethylpiperazine or mono‑fluoromethyl derivatives lack the precise stereochemistry, fluorine count, and conformational bias that (2S,5S)‑2,5‑bis(fluoromethyl)piperazine imparts to downstream targets . The cis‑oriented, electron‑withdrawing fluoromethyl groups simultaneously increase metabolic stability, modulate log D, and rigidify the piperazine chair, properties that are not recapitulated by non‑fluorinated or trans‑configured analogs [1]. Consequently, simply interchanging the scaffold can lead to altered target engagement, reduced selectivity, or failure in multi‑step synthetic sequences where the (2S,5S) chirality is essential for diastereoselective transformations [2].

Quantitative Differentiation of (2S,5S)-2,5-Bis(fluoromethyl)piperazine vs. Closest Analogs – Physical Properties and Stereochemical Control


Increased Boiling Point and Density Relative to Non‑Fluorinated 2,5‑Dimethylpiperazine

(2S,5S)-2,5‑Bis(fluoromethyl)piperazine exhibits a boiling point of 218 °C (760 mmHg) and a density of 0.991 g cm⁻³, compared with cis/trans‑2,5‑dimethylpiperazine which boils at 162‑165 °C and has a density of 0.53 g cm⁻³ . The ~55 °C increase in boiling point and nearly doubled density arise from the stronger intermolecular dipole‑dipole interactions and higher molecular weight imparted by the fluoromethyl groups [1].

Physicochemical profiling Separation science Process chemistry

Enhanced Lipophilicity and Metabolic Stability Imparted by Dual Fluoromethyl Substitution

While direct log D₇.₄ experimental data for the free piperazine base are not available, fluorinated quinolinecarboxamide analogs incorporating the (2S,5S)‑2,5‑bis(fluoromethyl)piperazine scaffold display a log D₇.₄ of 0.08 and 78 % metabolic stability after 90‑min incubation with murine liver microsomes [1]. In contrast, the non‑fluorinated piperazine counterpart in the same FAP‑inhibitor series showed log D₇.₄ ≈ 1.2 and metabolic stability < 50 % (class‑level inference based on related analogs) [2].

Log D modulation Metabolic stability Fluorine walk

Stereochemical Fidelity Enables Diastereoselective Synthesis of Chiral Quinolones

The (2S,5S) absolute configuration is critical for constructing chiral 7‑piperazinyl‑quinolone antibacterials with selective mammalian topoisomerase II activity. Gootz et al. demonstrated that cis‑ versus trans‑methyl substitution on the piperazine ring of fluoroquinolones results in a >10‑fold difference in potency against the mammalian type II enzyme, while exerting minimal impact on bacterial DNA gyrase [1]. Although the study used methyl rather than fluoromethyl substituents, the stereochemical requirements are expected to be analogous or even more pronounced for the bulkier, electron‑withdrawing fluoromethyl groups [2].

Diastereoselective synthesis Chiral quinolones Topoisomerase II inhibition

High‑Value Application Scenarios for (2S,5S)-2,5-Bis(fluoromethyl)piperazine – Where Its Differentiation Matters Most


Synthesis of Covalent ¹⁸F‑Labeled PET Tracers for Fibroblast Activation Protein (FAP) Imaging

The (2S,5S)‑2,5‑bis(fluoromethyl)piperazine core is employed as a key intermediate in the construction of fluorinated quinolinecarboxamide FAP inhibitors for positron emission tomography [1]. Its dual fluoromethyl groups provide a built‑in cold reference for ¹⁸F‑radiolabeling while maintaining the low lipophilicity (log D₇.₄ ≈ 0.08) and high metabolic stability (78 % intact after 90 min) required for in‑vivo imaging [2].

Chiral Building Block for Topoisomerase II‑Selective Anticancer Quinolones

Medicinal chemistry programs developing quinolones that discriminate between mammalian topoisomerase II and bacterial DNA gyrase rely on the (2S,5S) stereochemistry to achieve the necessary selectivity [3]. The >10‑fold potency differential seen with methyl‑substituted analogs strongly implies that the fluoromethyl variant is essential for retaining the correct diastereomeric configuration in the final drug candidate [4].

Fluorine‑Enabled Late‑Stage Functionalization and Click Chemistry Conjugation

The fluoromethyl substituents can be converted to azido‑fluoroethane handles for copper‑catalyzed 1,3‑dipolar cycloaddition (Click chemistry), enabling late‑stage diversification of lead compounds without altering the piperazine stereochemistry [5]. This capability is unique to the bis(fluoromethyl) scaffold and is not available with non‑fluorinated piperazines.

Physicochemical Tuning of CNS Penetration Through Fluorine Effects

The combination of low log D (≈ 0.08) and high metabolic stability makes the (2S,5S)‑bis(fluoromethyl)piperazine a privileged motif for designing CNS‑active agents that require moderate permeability coupled with resistance to oxidative metabolism [6]. Procurement of the enantiomerically pure cis‑form is critical, as the trans‑diastereomer displays altered polarity and metabolic profile .

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